HDL-16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H11BrN2O |

|---|---|

Molecular Weight |

303.15 g/mol |

IUPAC Name |

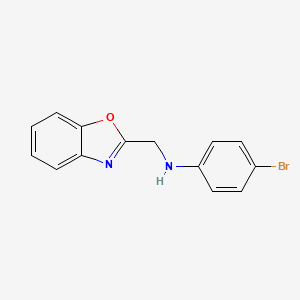

N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline |

InChI |

InChI=1S/C14H11BrN2O/c15-10-5-7-11(8-6-10)16-9-14-17-12-3-1-2-4-13(12)18-14/h1-8,16H,9H2 |

InChI Key |

JSSZKVFZNCWYID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)CNC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Foundational & Exploratory

The Core Architecture of "Good Cholesterol": A Technical Guide to the Structure and Composition of HDL Particles

High-Density Lipoprotein (HDL) particles, often referred to as "good cholesterol," are complex and heterogeneous macromolecules that play a central role in reverse cholesterol transport and are increasingly recognized for their pleiotropic anti-atherogenic functions. A thorough understanding of their structure and composition is paramount for researchers and professionals in drug development aiming to harness their therapeutic potential. This technical guide provides an in-depth exploration of the core structure and composition of HDL particles, details the key experimental methodologies used for their characterization, and visualizes critical pathways and workflows.

The Fundamental Structure of HDL Particles

HDL particles are generally spherical microemulsion particles, though they can also exist in a nascent, discoidal form. Their fundamental structure consists of a hydrophobic core surrounded by an amphipathic shell.

-

The Hydrophobic Core: The core is primarily composed of non-polar lipids, predominantly cholesteryl esters (CE) and, to a lesser extent, triglycerides (TG). This oily core serves as the primary transport vehicle for cholesterol from peripheral tissues back to the liver.

-

The Amphipathic Shell: The outer shell is a monolayer of phospholipids (PL) and free cholesterol (FC), interspersed with various apolipoproteins. The amphipathic nature of these components, with their polar heads facing the aqueous environment and non-polar tails interacting with the hydrophobic core, allows the HDL particle to remain soluble in the bloodstream.

The structure of HDL is not static; it is highly dynamic and undergoes constant remodeling in the circulation through the action of various enzymes and transfer proteins.[1] Nascent HDL particles are typically discoidal, composed of a phospholipid bilayer encircled by apolipoproteins. As they acquire more cholesterol, the enzyme Lecithin-Cholesterol Acyltransferase (LCAT) esterifies the free cholesterol, causing it to move into the core and transforming the particle into its mature, spherical shape.[2]

Composition of HDL Particles: A Quantitative Overview

The composition of HDL particles is highly variable, leading to a wide range of subclasses with different sizes, densities, and functional properties. The primary components are proteins (apolipoproteins) and lipids.

The HDL Proteome

Apolipoproteins are the protein constituents of HDL, providing structural integrity, acting as cofactors for enzymes, and serving as ligands for receptors. While Apolipoprotein A-I (ApoA-I) is the major protein component, a multitude of other proteins have been identified on HDL particles, contributing to their functional diversity.[3][4]

| Apolipoprotein | Primary Function(s) in HDL |

| ApoA-I | The primary structural protein of HDL, comprising about 70% of the protein mass. It activates LCAT and is crucial for the formation and maturation of HDL particles.[5] |

| ApoA-II | The second most abundant HDL apolipoprotein, making up about 20% of the protein mass. Its precise role is less clear but is thought to influence HDL structure and metabolism.[5] |

| ApoC family | (ApoC-I, ApoC-II, ApoC-III) These apolipoproteins are exchanged between HDL and triglyceride-rich lipoproteins and are involved in the regulation of lipoprotein lipase and hepatic lipase.[6] |

| ApoE | Plays a critical role in the metabolism of triglyceride-rich lipoproteins and acts as a ligand for the LDL receptor and other receptors, facilitating HDL clearance.[7] |

| Other Proteins | A growing number of other proteins have been identified in the HDL proteome, including enzymes like paraoxonase-1 (PON1), which contributes to HDL's antioxidant properties.[8] |

The HDL Lipidome

Lipids constitute the other major component of HDL particles. The relative proportions of these lipids vary significantly among different HDL subclasses.[9]

| Lipid Class | Approximate Weight % of Total Lipid | Location in Particle | Key Roles |

| Phospholipids (PL) | 40-60% | Shell | Form the outer monolayer, providing structural stability and acting as a substrate for LCAT.[9] |

| Cholesteryl Esters (CE) | 30-40% | Core | The primary form in which cholesterol is transported in the HDL core.[9] |

| Triglycerides (TG) | 5-12% | Core | Present in smaller amounts compared to CE.[9] |

| Free Cholesterol (FC) | 5-10% | Shell | Interspersed within the phospholipid monolayer, contributing to membrane fluidity and serving as a substrate for LCAT.[9] |

Composition of HDL Subclasses

HDL particles can be separated into different subclasses based on their density and size. The two major subclasses are the denser, smaller HDL3 and the less dense, larger HDL2.[10]

| Component | HDL3 (d = 1.125-1.21 g/mL) | HDL2 (d = 1.063-1.125 g/mL) |

| Protein (% by weight) | ~55% | ~40% |

| Lipid (% by weight) | ~45% | ~60% |

| Phospholipid | ~20-25% | ~30-35% |

| Cholesteryl Ester | ~10-15% | ~20-25% |

| Triglyceride | ~3-5% | ~5-10% |

| Free Cholesterol | ~3-5% | ~5-8% |

Note: These values are approximate and can vary between individuals and with different analytical methods.

Key Signaling Pathway: Reverse Cholesterol Transport

The primary and most well-understood function of HDL is its role in reverse cholesterol transport (RCT), the process of transporting excess cholesterol from peripheral tissues back to the liver for excretion.

Caption: The Reverse Cholesterol Transport (RCT) pathway.

Experimental Protocols for HDL Analysis

A variety of sophisticated techniques are employed to isolate and characterize HDL particles. Below are detailed methodologies for key experiments.

HDL Isolation by Sequential Ultracentrifugation

This is the gold-standard method for separating lipoproteins based on their density.

Methodology:

-

Initial Plasma Preparation: Start with fresh plasma collected in EDTA. Adjust the density of the plasma to 1.063 g/mL by adding a potassium bromide (KBr) solution.

-

First Ultracentrifugation: Centrifuge the density-adjusted plasma at high speed (e.g., 100,000 x g) for a prolonged period (e.g., 18-24 hours) at a controlled temperature (e.g., 15°C). This will cause the lower density lipoproteins (VLDL and LDL) to float to the top.

-

Isolation of the Infranatant: Carefully collect the bottom fraction (the infranatant), which contains HDL and other plasma proteins.

-

Density Adjustment of Infranatant: Adjust the density of the collected infranatant to 1.21 g/mL with KBr.

-

Second Ultracentrifugation: Centrifuge the newly adjusted infranatant under the same conditions as the first spin. HDL particles will now float to the top.

-

HDL Collection: Aspirate the top layer, which contains the isolated HDL.

-

Dialysis: Dialyze the collected HDL fraction against a buffered saline solution to remove the KBr.

Caption: Experimental workflow for HDL isolation by ultracentrifugation.

HDL Proteomics by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for identifying and quantifying the protein components of HDL.

Methodology:

-

HDL Isolation: Isolate HDL particles as described in section 4.1.

-

Protein Precipitation and Delipidation: Precipitate the proteins from the HDL fraction using a solvent like acetone or a mixture of methanol and chloroform to remove lipids.

-

Protein Solubilization and Reduction/Alkylation: Resuspend the protein pellet in a denaturing buffer (e.g., containing urea). Reduce the disulfide bonds with a reducing agent like dithiothreitol (DTT) and then alkylate the free sulfhydryl groups with iodoacetamide to prevent them from reforming.

-

Enzymatic Digestion: Digest the proteins into smaller peptides using a protease, most commonly trypsin.

-

Peptide Cleanup: Use a solid-phase extraction method (e.g., C18 desalting spin columns) to remove salts and detergents that can interfere with MS analysis.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) based on their hydrophobicity. The eluting peptides are then introduced into a tandem mass spectrometer (MS/MS). The first mass analyzer (MS1) measures the mass-to-charge ratio (m/z) of the intact peptides. Selected peptides are then fragmented, and the second mass analyzer (MS2) measures the m/z of the fragment ions.

-

Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database to identify the peptides and, consequently, the proteins present in the original sample. Quantitative analysis can be performed using label-free or label-based approaches.

Caption: Experimental workflow for HDL proteomics by mass spectrometry.

Cryo-Electron Microscopy (Cryo-EM) of HDL Particles

Cryo-EM allows for the direct visualization of HDL particles in their near-native state.[5][11]

Methodology:

-

Sample Preparation: Apply a small volume of the purified HDL solution to an EM grid.

-

Vitrification: Rapidly plunge-freeze the grid in a cryogen (e.g., liquid ethane) to embed the HDL particles in a thin layer of vitreous (non-crystalline) ice. This preserves their native structure.

-

Data Collection: Image the vitrified sample in a transmission electron microscope at cryogenic temperatures. A large number of images of individual particles in different orientations are collected.

-

Image Processing and 2D Classification: Computationally extract individual particle images from the micrographs. Align and classify these images to generate high-resolution 2D class averages, which represent different views of the particle.

-

3D Reconstruction: Use the 2D class averages to reconstruct a 3D model of the HDL particle.

-

Model Refinement and Validation: Refine the 3D model to high resolution and validate its accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for HDL Subclass Analysis

NMR spectroscopy is a powerful technique for determining the size and concentration of lipoprotein subclasses without the need for physical separation.[12][13]

Methodology:

-

Sample Preparation: Plasma or serum samples are typically used directly with minimal preparation, often just the addition of a buffer containing a chemical shift reference.

-

NMR Data Acquisition: Acquire a one-dimensional proton (¹H) NMR spectrum of the sample. The signals from the methyl groups of lipids within the lipoprotein particles are particularly informative.

-

Spectral Deconvolution: The complex NMR signal from the lipid methyl groups is a composite of signals from all the different lipoprotein subclasses. This composite signal is mathematically deconvoluted into the contributions from each subclass (e.g., large, medium, and small HDL).

-

Quantification: The area of the deconvoluted signal for each subclass is proportional to the concentration of that subclass in the sample.

This technical guide provides a foundational understanding of the structure and composition of HDL particles, essential for any researcher or professional engaged in the study of lipid metabolism and the development of novel cardiovascular therapies. The provided experimental protocols offer a starting point for the detailed characterization of these complex and vital macromolecules.

References

- 1. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Reverse cholesterol transport - Wikipedia [en.wikipedia.org]

- 5. Direct Measurement of the Structure of Reconstituted High-Density Lipoproteins by Cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ultracentrifugal separation of VLDL, LDL and HDL [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Direct Measurement of the Structure of Reconstituted High-Density Lipoproteins by Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. news-medical.net [news-medical.net]

The Central Role of Apolipoprotein A-I in High-Density Lipoprotein Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of apolipoprotein A-I (ApoA-I) in the metabolism of high-density lipoprotein (HDL). It delves into the structural and functional characteristics of ApoA-I, its critical interactions with key enzymes and transporters, and its central function in reverse cholesterol transport. This document is intended to serve as a detailed resource, incorporating quantitative data, in-depth experimental protocols, and visual representations of the underlying molecular mechanisms to support research and drug development efforts in cardiovascular disease.

Introduction to Apolipoprotein A-I

Apolipoprotein A-I is the primary protein component of high-density lipoprotein (HDL) particles, accounting for approximately 70% of its protein content.[1] Synthesized predominantly in the liver and small intestine, ApoA-I is a 243-amino acid protein that plays an indispensable role in lipid transport, particularly in the process of reverse cholesterol transport (RCT), which is crucial for the removal of excess cholesterol from peripheral tissues.[2][3] The inverse correlation between plasma HDL-cholesterol (HDL-C) levels and the risk of coronary heart disease underscores the clinical significance of ApoA-I and HDL metabolism.[4]

Structurally, ApoA-I is a highly flexible protein, organized into a series of amphipathic α-helices.[4] This structural plasticity allows it to exist in lipid-free, lipid-poor, and lipid-bound states, enabling its diverse functions throughout the HDL lifecycle.[2][5] The N-terminal domain of ApoA-I is believed to form a helix bundle, while the C-terminal domain is less structured and is critical for initiating lipid binding.[2]

Core Functions of Apolipoprotein A-I in HDL Metabolism

ApoA-I orchestrates several key processes in HDL metabolism, from the initial formation of nascent HDL particles to their maturation and eventual catabolism.

Initiation of HDL Formation: Interaction with ABCA1

The biogenesis of HDL is initiated by the interaction of lipid-free or lipid-poor ApoA-I with the ATP-binding cassette transporter A1 (ABCA1).[6][7] ABCA1 is a cellular transporter that facilitates the efflux of phospholipids and cholesterol from cells to an extracellular acceptor, with ApoA-I being the primary physiological acceptor.[8] This interaction is the rate-limiting step in HDL formation.[9]

The process begins with lipid-free ApoA-I binding to ABCA1 on the cell surface, which triggers the translocation of lipids to the outer leaflet of the plasma membrane.[8] ApoA-I then acquires these lipids, forming nascent, discoidal pre-β HDL particles.[10][11] These nascent particles contain two to four molecules of ApoA-I per particle.[11]

HDL Maturation: Activation of LCAT

Once nascent HDL particles are formed, they undergo a maturation process mediated by the enzyme lecithin-cholesterol acyltransferase (LCAT).[12] ApoA-I is the principal activator of LCAT.[13][14] LCAT catalyzes the esterification of free cholesterol on the surface of HDL to cholesteryl esters.[12] These hydrophobic cholesteryl esters then migrate to the core of the HDL particle, transforming the discoidal nascent HDL into larger, spherical mature HDL particles (HDL3 and HDL2).[6] The central helices 5, 6, and 7 of ApoA-I are crucial for LCAT activation.[12]

Reverse Cholesterol Transport and Interaction with ABCG1 and SR-BI

Mature, spherical HDL particles continue to acquire cholesterol from peripheral tissues. This process is facilitated by other transporters, such as ATP-binding cassette transporter G1 (ABCG1), which promotes cholesterol efflux to phospholipid-containing acceptors like mature HDL.[15][16] There is evidence of a synergistic relationship between ABCA1 and ABCG1, where ABCA1 generates the initial HDL particles that can then serve as acceptors for ABCG1-mediated cholesterol efflux.[15][17]

The final step in reverse cholesterol transport involves the delivery of cholesterol from HDL to the liver for excretion. This occurs primarily through the scavenger receptor class B type I (SR-BI), which mediates the selective uptake of cholesteryl esters from HDL particles into hepatocytes.[9] ApoA-I acts as a ligand for SR-BI, facilitating this process.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to ApoA-I and its interactions.

| Parameter | Value | Reference |

| ApoA-I Molecular Weight | 28.1 kDa | [3] |

| ApoA-I Amino Acid Count | 243 | [2][3] |

| LCAT Activation by ApoA-I | Up to 300-fold increase in reactivity | [13] |

| EC50 of LCAT activation by free ApoA-I | 72.8 nM | [18] |

| EC50 of ApoA-I for ABCA1-dependent cholesterol efflux | 101 nM (free ApoA-I), 103 nM (ApoA-I particles) | [18] |

| Normal Plasma Concentration of ApoA-I | 35-55 µM (1-1.5 mg/ml) | [18] |

Table 1: Physicochemical and Functional Parameters of Apolipoprotein A-I.

| Interaction | Key ApoA-I Domains/Residues | Significance | Reference |

| Initial Lipid Binding | C-terminal domain (residues 190-243) | Initiates the association with lipids to form nascent HDL. | [2] |

| LCAT Activation | Central helices 5, 6, and 7 (residues 144-186) | Essential for the maturation of HDL particles. | [4][12] |

| ABCA1 Interaction | N-terminal and C-terminal domains | Crucial for the initial step of HDL biogenesis. | [2] |

Table 2: Key Functional Domains of Apolipoprotein A-I.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of ApoA-I in HDL metabolism.

Cholesterol Efflux Assay

This assay quantifies the movement of cholesterol from cultured cells to an extracellular acceptor, such as ApoA-I or HDL.[19]

Materials:

-

Cultured cells (e.g., macrophages like J774 or THP-1)

-

[³H]-cholesterol or a fluorescent cholesterol analog (e.g., NBD-cholesterol)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Bovine Serum Albumin (BSA)

-

Apolipoprotein A-I or HDL (as cholesterol acceptors)

-

Cell lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)

-

Scintillation fluid and counter (for radiolabeled assays) or fluorescence plate reader

Procedure:

-

Cell Plating: Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency (typically 80-90%).

-

Cholesterol Labeling: Incubate the cells with medium containing [³H]-cholesterol or a fluorescent cholesterol analog for 24-48 hours to label the intracellular cholesterol pools.[20]

-

Equilibration: Wash the cells to remove excess labeled cholesterol and then incubate them in a serum-free medium containing BSA for 18-24 hours. This step allows the labeled cholesterol to equilibrate among the different intracellular pools.[20]

-

Efflux: Replace the equilibration medium with a serum-free medium containing the cholesterol acceptor (e.g., ApoA-I or HDL) at a specified concentration. Incubate for a defined period (e.g., 4-24 hours). Include a control with no acceptor to measure background efflux.[20]

-

Sample Collection:

-

Collect the medium (supernatant) from each well.

-

Wash the cells with PBS.

-

Lyse the cells in each well using a cell lysis buffer.

-

-

Quantification:

-

For radiolabeled assays, measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.

-

For fluorescent assays, measure the fluorescence in the medium and the cell lysate using a fluorescence plate reader.

-

-

Calculation: Calculate the percentage of cholesterol efflux as: (Radioactivity/Fluorescence in medium) / (Radioactivity/Fluorescence in medium + Radioactivity/Fluorescence in cell lysate) x 100%.

LCAT Activity Assay

This assay measures the activity of the LCAT enzyme, often by quantifying the conversion of free cholesterol to cholesteryl esters.

Materials:

-

LCAT source (e.g., purified LCAT, plasma, or serum)

-

LCAT substrate: This can be artificial proteoliposomes containing phospholipids, free cholesterol (often radiolabeled or fluorescently tagged), and ApoA-I.

-

Assay buffer (e.g., Tris-HCl buffer with BSA and a reducing agent like β-mercaptoethanol)

-

Reaction termination solution (e.g., isopropanol)

-

Thin-layer chromatography (TLC) system or a fluorescence plate reader

Procedure (using a fluorescent substrate):

-

Substrate Preparation: Prepare proteoliposomes containing a fluorescent cholesterol analog (e.g., Bodipy-cholesterol), phospholipids, and ApoA-I.

-

Reaction Initiation: In a microplate, combine the LCAT source with the prepared substrate in the assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 1-4 hours).

-

Fluorescence Measurement: Some commercial kits utilize substrates that change fluorescence upon esterification.[21][22] The fluorescence can be read directly in a plate reader at specific excitation and emission wavelengths. The ratio of the emission intensities at two different wavelengths can be used to determine LCAT activity.[21]

-

Data Analysis: Calculate the LCAT activity based on the change in fluorescence over time, often relative to a standard or control.

Apolipoprotein A-I Quantification

Accurate quantification of ApoA-I in plasma or other biological samples is crucial for research and clinical assessment.

Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Coating: Coat a microplate with a capture antibody specific for human ApoA-I.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat dry milk).

-

Sample Incubation: Add diluted samples and standards containing known concentrations of ApoA-I to the wells and incubate.

-

Detection Antibody: Add a detection antibody (often biotinylated) that also binds to ApoA-I.

-

Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase-streptavidin).

-

Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.

-

Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength.

-

Quantification: Determine the concentration of ApoA-I in the samples by comparing their absorbance to the standard curve.[23]

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Denature, reduce, alkylate, and digest the plasma proteins with trypsin to generate peptides.

-

Internal Standard: Spike the samples with a stable isotope-labeled internal standard, which can be a synthetic peptide corresponding to a specific ApoA-I tryptic peptide or a full-length SILAC-labeled ApoA-I protein.[24]

-

LC Separation: Separate the peptides using liquid chromatography.

-

MS/MS Analysis: Analyze the eluting peptides using tandem mass spectrometry in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target ApoA-I peptide and its corresponding internal standard.[25][26]

-

Quantification: Calculate the concentration of ApoA-I based on the ratio of the peak areas of the endogenous peptide to the internal standard, referenced against a calibration curve.[25]

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Caption: The central role of ApoA-I in the HDL metabolic pathway.

References

- 1. Apolipoprotein A-II, HDL metabolism and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipid-free Apolipoprotein A-I Structure: Insights into HDL Formation and Atherosclerosis Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apolipoprotein AI - Wikipedia [en.wikipedia.org]

- 4. Apolipoprotein A-I: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The unique role of apolipoprotein A-I in HDL remodeling and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Three-dimensional models of HDL apoA-I: implications for its assembly and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Apolipoprotein A1-Related Proteins and Reverse Cholesterol Transport in Antiatherosclerosis Therapy: Recent Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Initial interaction of apoA-I with ABCA1 impacts in vivo metabolic fate of nascent HDL - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of nascent HDL particles and microparticles formed by ABCA1-mediated efflux of cellular lipids to apoA-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of lecithin:cholesterol acyltransferase by HDL ApoA-I central helices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A thumbwheel mechanism for APOA1 activation of LCAT activity in HDL - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ahajournals.org [ahajournals.org]

- 16. ABCA1 and ABCG1 synergize to mediate cholesterol export to apoA-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. An apoA-I mimetic peptide increases LCAT activity in mice through increasing HDL concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantifying Cellular Cholesterol Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. Quantification of Apolipoprotein A1 (Apo A1) in human plasma and Dried Blood Spots using ELISA â Vitas Analytical Services [vitas.no]

- 24. Serum apolipoprotein A-1 quantification by LC–MS with a SILAC internal standard reveals reduced levels in smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. academic.oup.com [academic.oup.com]

The Heterogeneous World of High-Density Lipoprotein: A Technical Guide to Subclasses and Functions

High-Density Lipoprotein (HDL) particles, often termed "good cholesterol," are a structurally and functionally diverse class of lipoproteins. Beyond the clinical measurement of HDL cholesterol (HDL-C), a deeper understanding of the various HDL subclasses is crucial for researchers and drug development professionals targeting cardiovascular and metabolic diseases. This guide provides an in-depth look at the different HDL subclasses, their distinct functions, the experimental methods used to study them, and the complex signaling pathways they inhabit.

Classification and Characteristics of HDL Subclasses

HDL particles are not a single entity but a collection of particles that differ in size, density, shape, and composition. These differences give rise to distinct subclasses with specialized roles. The classification of HDL can be approached through several analytical methods, each defining the subclasses based on specific physicochemical properties.

Classification Methods:

-

Density: Ultracentrifugation, the gold standard, separates HDL into two major subclasses: the larger, less dense HDL2 and the smaller, denser HDL3 .[1][2]

-

Size: Non-denaturing polyacrylamide gradient gel electrophoresis (ND-PAGGE) and nuclear magnetic resonance (NMR) spectroscopy further divide these into smaller groupings. ND-PAGGE can resolve up to five subclasses (HDL2b, HDL2a, HDL3a, HDL3b, HDL3c), while NMR typically classifies them as large, medium, and small HDL particles.[2][3]

-

Electrophoretic Mobility: Based on their surface charge and shape, agarose gel electrophoresis distinguishes between the major, spherical α-migrating particles and the smaller, discoidal pre-β-migrating particles .[2]

-

Apolipoprotein Composition: Immunodiffusion methods separate HDL based on their primary protein components, mainly into particles containing only apolipoprotein A-I (LpA-I ) and those containing both apoA-I and apoA-II (LpA-I:A-II ).[2]

The following table summarizes the key quantitative data for the major HDL subclasses.

| Subclass | Separation Method | Density (g/mL) | Diameter (nm) | Protein (% by weight) | Phospholipid (% by weight) | Cholesterol (% by weight) | Triglyceride (% by weight) | Major Apolipoproteins |

| HDL2 | Ultracentrifugation | 1.063–1.125[1][2] | 8.8–12.9[2] | 43%[4] | 28%[4] | 23%[4] | 6%[4] | ApoA-I, ApoA-II, ApoC, ApoE |

| HDL3 | Ultracentrifugation | 1.125–1.21[1][2] | 7.2–8.8[2] | 58%[4] | 22%[4] | 14%[4] | 5%[4] | ApoA-I, ApoA-II |

| pre-β1 HDL | 2D Gel Electrophoresis | ~1.21 | 5.6[5] | High | High | Low | Low | ApoA-I |

| Large HDL | NMR | Low | 8.8–13.0[2] | - | - | - | - | - |

| Medium HDL | NMR | Intermediate | 8.2–8.8[2] | - | - | - | - | - |

| Small HDL | NMR | High | 7.3–8.2[2] | - | - | - | - | - |

Core Functions of HDL Subclasses

The functional heterogeneity of HDL is a direct consequence of its subclasses. While reverse cholesterol transport is the most well-known function, different particles contribute uniquely to this and other protective processes.

Reverse Cholesterol Transport (RCT)

RCT is the critical process of removing excess cholesterol from peripheral tissues, such as macrophages in artery walls, and returning it to the liver for excretion.[6] This pathway is central to HDL's anti-atherogenic properties.

-

pre-β1 HDL: This small, discoidal particle is the initial and principal acceptor of free cholesterol effluxed from cells.[6] This process is primarily mediated by the ATP-binding cassette transporter A1 (ABCA1).[6]

-

HDL3: Once pre-β1 HDL acquires cholesterol, the enzyme lecithin-cholesterol acyltransferase (LCAT) esterifies the free cholesterol into cholesteryl esters (CE). This conversion transforms the discoidal particle into a spherical, mature HDL3 particle.[6]

-

HDL2: HDL3 particles continue to accept cholesterol, often via the ABCG1 transporter, and are further acted upon by LCAT, causing them to enlarge and become the larger, more lipid-rich HDL2 particles.[7] These particles are considered the primary transport form of cholesterol back to the liver.

-

Hepatic Uptake: The liver takes up cholesterol from HDL2 particles primarily through the scavenger receptor class B type I (SR-BI), which facilitates the selective uptake of cholesteryl esters.[7]

Anti-inflammatory and Antioxidant Functions

Beyond cholesterol transport, HDL particles exhibit other vasoprotective effects.

-

HDL3 particles, in particular, are recognized for their potent anti-inflammatory and antioxidant activities.[8] They carry enzymes like paraoxonase-1 (PON1) that protect against the oxidation of low-density lipoprotein (LDL), a key event in the development of atherosclerosis.

Other Functions

HDL is also involved in antithrombotic processes, the modulation of immune responses, and the regulation of glucose homeostasis.[8] The specific roles of each subclass in these functions are an active area of research.

Signaling Pathways and Logical Relationships

The lifecycle and function of HDL subclasses are governed by a complex interplay of enzymes and transfer proteins.

Caption: The Reverse Cholesterol Transport (RCT) pathway.

This diagram illustrates the lifecycle of HDL particles, beginning with the synthesis of ApoA-I. Lipid-poor ApoA-I forms pre-β1 HDL, which accepts cholesterol from peripheral cells via the ABCA1 transporter. The enzyme LCAT esterifies this cholesterol, converting the particle into spherical HDL3. Further cholesterol acquisition (via ABCG1) and LCAT action mature HDL3 into larger HDL2 particles. HDL2 can deliver cholesterol directly to the liver via the SR-BI receptor (direct RCT). Alternatively, the cholesteryl ester transfer protein (CETP) can exchange HDL's cholesteryl esters for triglycerides from ApoB-containing lipoproteins, which are then cleared by the liver (indirect RCT). Other enzymes like hepatic lipase (HL), endothelial lipase (EL), and phospholipid transfer protein (PLTP) remodel HDL particles, contributing to the dynamic nature of the subclasses.[9]

Experimental Protocols for HDL Subclass Analysis

The separation and quantification of HDL subclasses are essential for research. Below are detailed methodologies for key experimental techniques.

Density-Based Separation: Sequential Ultracentrifugation

This is the reference method for isolating lipoproteins based on their flotation density.

Methodology:

-

Sample Preparation: Collect whole blood in EDTA tubes and separate plasma by low-speed centrifugation.

-

Initial Spin (VLDL Removal): Adjust plasma density to 1.006 g/mL with a KBr solution. Centrifuge at high speed (e.g., 70,000 rpm) for several hours at 4°C. The top layer containing VLDL is removed.[10][11]

-

Second Spin (LDL Removal): The lower fraction from the previous step is collected, and its density is adjusted to 1.063 g/mL. A second ultracentrifugation is performed (e.g., 70,000 rpm, overnight at 4°C). The top layer containing LDL is removed.[10][11]

-

HDL2/HDL3 Separation: The remaining infranatant contains total HDL. To separate HDL2 and HDL3, the density is adjusted to 1.125 g/mL. Following another ultracentrifugation, the top layer contains the HDL2 fraction, and the bottom fraction contains the HDL3 fraction.

-

Quantification: The cholesterol or protein content of each isolated fraction is then measured using standard enzymatic or colorimetric assays.

Size-Based Separation: Non-denaturing Polyacrylamide Gradient Gel Electrophoresis (ND-PAGGE)

This technique separates HDL particles based on their size in a native (non-denatured) state.

Methodology:

-

Gel Preparation: A linear polyacrylamide gradient gel is prepared (e.g., 4-30%). This gradient allows for the resolution of a wide range of particle sizes.[8]

-

Sample Preparation: Plasma or isolated HDL fractions are mixed with a loading buffer. Samples may be pre-stained with a lipid-specific dye like Sudan Black.[12]

-

Electrophoresis: Samples are loaded onto the gel and subjected to an electric field. Smaller particles migrate further through the gel matrix than larger particles. The electrophoresis is typically run at a constant voltage in a cold environment (e.g., 4°C) to maintain the native structure of the lipoproteins.[12]

-

Staining and Visualization: After electrophoresis, the gel is stained to visualize the lipoprotein bands. Staining can be done with lipid-specific stains (if not pre-stained) or protein stains like Coomassie Blue.[13]

-

Analysis: The migration distance of the bands is compared to protein standards of known molecular size to determine the particle diameter of the HDL subclasses. Densitometry can be used for quantification.[12]

Charge and Size Separation: Two-Dimensional (2D) Gel Electrophoresis

2D-PAGE provides the highest resolution for separating HDL subclasses by using two orthogonal properties: charge and size.[5][14]

Caption: Workflow for 2D-PAGE analysis of HDL subclasses.

Methodology:

-

First Dimension (Charge Separation): The HDL sample is first run on a low-concentration agarose gel. In the electric field, particles separate based on their net surface charge, with pre-β HDL migrating ahead of the bulkier, less negatively charged α-HDL particles.[15]

-

Second Dimension (Size Separation): The entire lane from the agarose gel is excised and placed horizontally at the top of a non-denaturing polyacrylamide gradient gel.[15] Electrophoresis is then run perpendicular to the first dimension, separating the particles based on their size.

-

Western Blotting: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).[5]

-

Immunodetection: The membrane is probed with a primary antibody specific for a key HDL apolipoprotein, typically ApoA-I. A secondary, enzyme-linked antibody is then used, followed by a chemiluminescent substrate for visualization.[5]

-

Analysis: The resulting image shows a pattern of spots, each representing an HDL subpopulation with a specific charge and size. This allows for the identification of numerous subclasses, including pre-β1, pre-β2, α4, α3, α2, and α1 particles.[15]

References

- 1. High-Density Lipoprotein Subfractions: Much Ado about Nothing or Clinically Important? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Density Lipoprotein Subclasses and Their Role in the Prevention and Treatment of Cardiovascular Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-density lipoprotein subclasses and cardiovascular disease and mortality in type 2 diabetes: analysis from the Hong Kong Diabetes Biobank - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The composition and metabolism of high density lipoprotein subfractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Native-native 2D gel electrophoresis for HDL subpopulation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reverse cholesterol transport - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for the preparation of a segmental linear polyacrylamide gradient gel: simultaneous determination of Lp[a], LDL, and HDL particle sizes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mmpc.org [mmpc.org]

- 11. Ultracentrifugal separation of VLDL, LDL and HDL [protocols.io]

- 12. Non-denaturing polyacrylamide gradient gel electrophoresis for the diagnosis of dysbetalipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Native–Native 2D Gel Electrophoresis for HDL Subpopulation Analysis | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

The Core Mechanism of High-Density Lipoprotein in Reverse Cholesterol Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

High-Density Lipoprotein (HDL) plays a pivotal role in reverse cholesterol transport (RCT), the process responsible for removing excess cholesterol from peripheral tissues and transporting it to the liver for excretion. This function is central to HDL's atheroprotective effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning HDL's action in RCT. It details the key proteins and pathways involved in cholesterol efflux, HDL maturation, and hepatic cholesterol uptake. Furthermore, this guide furnishes detailed experimental protocols for key assays used to study HDL function and presents quantitative data in a structured format to facilitate research and drug development in cardiovascular disease.

Introduction to Reverse Cholesterol Transport

Reverse cholesterol transport is a multi-step process crucial for maintaining cholesterol homeostasis and preventing the development of atherosclerosis.[1][2] The accumulation of cholesterol in peripheral cells, particularly macrophages within the arterial wall, is a hallmark of atherosclerotic plaque formation.[2] HDL particles are the primary mediators of RCT, acting as cholesterol acceptors and facilitating its transport to the liver for metabolism into bile acids or direct excretion.[1][2] The efficiency of the RCT pathway is not solely determined by HDL cholesterol (HDL-C) levels but more critically by the functionality of the HDL particles and the various proteins that regulate their metabolism.

Key Molecular Players in Reverse Cholesterol Transport

The RCT pathway is orchestrated by a series of key proteins and receptors that mediate the movement of cholesterol from cells to HDL and its subsequent metabolic fate.

-

ATP-Binding Cassette Transporter A1 (ABCA1): This transporter is crucial for the initial step of RCT. It facilitates the efflux of cellular cholesterol and phospholipids to lipid-poor apolipoprotein A-I (apoA-I), the primary protein component of HDL, leading to the formation of nascent, discoidal HDL particles.[3][4]

-

ATP-Binding Cassette Transporter G1 (ABCG1): ABCG1 promotes the efflux of cholesterol from cells to mature HDL particles.[3] It works in concert with ABCA1 to load HDL with cholesterol.

-

Scavenger Receptor Class B Type 1 (SR-B1): This receptor has a dual role in RCT. In peripheral tissues, it can facilitate the efflux of free cholesterol to mature HDL.[5] In the liver, SR-B1 is the primary receptor for the selective uptake of cholesteryl esters from HDL, a critical final step in RCT.[5][6]

-

Lecithin-Cholesterol Acyltransferase (LCAT): This enzyme is responsible for the maturation of HDL. LCAT esterifies free cholesterol on the surface of nascent HDL to cholesteryl esters, which then move to the core of the particle, transforming the discoidal HDL into a spherical, mature particle.[7]

-

Cholesteryl Ester Transfer Protein (CETP): CETP mediates the transfer of cholesteryl esters from HDL to apolipoprotein B (apoB)-containing lipoproteins (like VLDL and LDL) in exchange for triglycerides. This indirect pathway also contributes to the delivery of cholesterol to the liver via the LDL receptor.

The Reverse Cholesterol Transport Pathway: A Step-by-Step Mechanism

The process of RCT can be divided into three main stages: cholesterol efflux from peripheral cells, HDL maturation in the plasma, and cholesterol delivery to the liver.

Cholesterol Efflux from Peripheral Cells

The initial and rate-limiting step of RCT is the removal of excess cholesterol from peripheral cells, such as macrophages. This occurs through several mechanisms:

-

ABCA1-Mediated Efflux: Lipid-poor apoA-I interacts with the ABCA1 transporter on the cell surface. This interaction facilitates the active transport of cellular cholesterol and phospholipids to apoA-I, forming nascent discoidal HDL particles.[3][4]

-

ABCG1-Mediated Efflux: Once nascent HDL particles are formed, the ABCG1 transporter further loads them with cholesterol.[3]

-

SR-B1-Mediated Efflux: SR-B1 can facilitate the bidirectional flux of free cholesterol between the cell membrane and mature HDL particles.[5]

-

Aqueous Diffusion: A minor component of cholesterol efflux occurs through passive diffusion from the cell membrane to HDL particles, driven by a concentration gradient.

HDL Maturation in Plasma

Once nascent HDL is formed, it undergoes a maturation process in the plasma, primarily driven by the enzyme LCAT.

-

Esterification of Cholesterol: LCAT, activated by apoA-I on the HDL surface, catalyzes the esterification of free cholesterol to cholesteryl ester.[7]

-

Particle Remodeling: The hydrophobic cholesteryl esters move to the core of the HDL particle, causing a conformational change from a discoidal to a spherical shape. This process increases the cholesterol-carrying capacity of HDL.

Cholesterol Delivery to the Liver

Mature, cholesterol-rich HDL delivers its cholesterol cargo to the liver through two main pathways:

-

Direct Pathway (SR-B1-Mediated): HDL binds to the SR-B1 receptor on hepatocytes. This binding facilitates the selective uptake of cholesteryl esters from the HDL core into the liver cell without the internalization of the entire HDL particle. The lipid-depleted HDL is then released back into circulation.[5][6]

-

Indirect Pathway (CETP-Mediated): CETP facilitates the exchange of cholesteryl esters from HDL for triglycerides from apoB-containing lipoproteins (VLDL and LDL). The cholesteryl ester-enriched apoB-lipoproteins are then taken up by the liver via the LDL receptor.

References

- 1. Measurement of Macrophage-Specific In Vivo Reverse Cholesterol Transport in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of obesity impairs reverse cholesterol transport in ob/ob mice | PLOS One [journals.plos.org]

- 3. Molecular mechanisms for ABCA1-mediated cholesterol efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms for ABCA1-mediated cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SR-B1: A Unique Multifunctional Receptor for Cholesterol Influx and Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scavenger receptor B type 1: expression, molecular regulation, and cholesterol transport function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of lecithin-cholesterol acyltransferase activity with the use of a Peptide-proteoliposome substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Genetic Determinants of High-Density Lipoprotein Cholesterol Levels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic factors influencing High-Density Lipoprotein (HDL) cholesterol levels. It delves into the key genes and genetic variations identified through decades of research, the intricate signaling pathways they govern, and the experimental methodologies employed to elucidate these connections. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of cardiovascular disease and lipid metabolism.

Introduction to HDL Cholesterol and its Genetic Basis

High-density lipoprotein cholesterol (HDL-C) is a crucial component of lipid metabolism, primarily known for its role in reverse cholesterol transport (RCT), the process of transporting cholesterol from peripheral tissues back to the liver for excretion.[1][2][3] Epidemiological studies have consistently shown an inverse correlation between HDL-C levels and the risk of atherosclerotic cardiovascular disease (ASCVD). However, the causal relationship has been debated, particularly as several clinical trials of HDL-C-raising therapies have failed to demonstrate a reduction in cardiovascular events.

The heritability of HDL-C levels is estimated to be between 40% and 60%, indicating a strong genetic contribution to its variability within the population.[4] Research, ranging from early candidate gene studies to large-scale genome-wide association studies (GWAS), has identified a multitude of genes and genetic variants that influence HDL-C levels.[4][5][6] These genetic determinants can be broadly categorized into those with large effects, often leading to monogenic dyslipidemias, and those with smaller, more common effects that contribute to the polygenic nature of HDL-C regulation.

Key Genes and Genetic Variants Influencing HDL Cholesterol Levels

A number of key genes have been identified that play a significant role in regulating HDL-C levels. These genes are primarily involved in the synthesis of HDL components, the remodeling of HDL particles, and the catabolism of HDL. Both common and rare variants within these genes can lead to significant alterations in HDL-C concentrations.

Monogenic Determinants of HDL-C

Mutations in single genes can cause dramatic shifts in HDL-C levels, leading to rare inherited disorders.

-

ATP-binding cassette transporter A1 (ABCA1) : This gene is fundamental for the initial lipidation of apolipoprotein A-I (apoA-I), a critical step in the formation of nascent HDL particles.[7][8] Loss-of-function mutations in ABCA1 cause Tangier disease, a rare autosomal recessive disorder characterized by a severe deficiency or absence of HDL-C in the circulation, leading to the accumulation of cholesteryl esters in various tissues.[9] Heterozygous carriers of ABCA1 mutations often exhibit reduced HDL-C levels.[9]

-

Apolipoprotein A-I (APOA1) : As the major protein component of HDL, apoA-I is essential for HDL structure and function.[10][11] Mutations in the APOA1 gene can lead to familial HDL deficiency, characterized by low HDL-C levels and an increased risk of premature cardiovascular disease.[12]

-

Lecithin-cholesterol acyltransferase (LCAT) : This enzyme is responsible for the esterification of free cholesterol on the surface of HDL particles, a crucial step in their maturation into spherical particles.[13] Mutations in the LCAT gene can cause familial LCAT deficiency (FLD) or fish-eye disease (FED), both of which are characterized by very low HDL-C levels and corneal opacities.[14]

-

Cholesteryl ester transfer protein (CETP) : CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins in exchange for triglycerides.[4][15][16] Loss-of-function mutations in the CETP gene lead to increased HDL-C levels.[4][17] Pharmacological inhibition of CETP has been a strategy to raise HDL-C, though clinical outcomes have been mixed.[18]

-

Hepatic lipase (LIPC) and Lipoprotein lipase (LPL) : These lipases are involved in the hydrolysis of triglycerides and phospholipids in lipoproteins, including HDL, thereby playing a role in HDL remodeling.[19][20] Mutations in LIPC and LPL can affect HDL-C levels, often in conjunction with effects on other lipid parameters.[19][20]

-

Endothelial lipase (LIPG) : This enzyme primarily hydrolyzes HDL phospholipids, leading to HDL catabolism.[9][21][22][23][24] Loss-of-function variants in LIPG are associated with higher HDL-C levels.[1]

-

Scavenger receptor class B type I (SCARB1) : This receptor mediates the selective uptake of cholesteryl esters from HDL by the liver, the final step in reverse cholesterol transport.[18][25][26][27] Genetic variants in SCARB1 that impair its function can lead to elevated HDL-C levels.[18][25]

Polygenic Determinants of HDL-C from Genome-Wide Association Studies (GWAS)

GWAS have been instrumental in identifying numerous common genetic variants with modest effects on HDL-C levels. These studies have confirmed the importance of the aforementioned genes and have also uncovered novel loci associated with HDL-C. The cumulative effect of these common variants contributes significantly to the heritability of HDL-C in the general population.

Table 1: Summary of Key Genes and their Impact on HDL-C Levels

| Gene | Function | Impact of Loss-of-Function Variants on HDL-C | Associated Monogenic Disorder(s) |

| ABCA1 | Cholesterol efflux to apoA-I for nascent HDL formation | Decrease | Tangier Disease, Familial Hypoalphalipoproteinemia |

| APOA1 | Major protein component of HDL | Decrease | Familial HDL Deficiency |

| LCAT | Esterification of cholesterol in HDL | Decrease | Familial LCAT Deficiency, Fish-Eye Disease |

| CETP | Transfer of cholesteryl esters from HDL | Increase | Hyperalphalipoproteinemia |

| LIPC | Hydrolysis of HDL triglycerides and phospholipids | Increase | Hepatic Lipase Deficiency |

| LPL | Hydrolysis of triglycerides in triglyceride-rich lipoproteins | Decrease | Familial Lipoprotein Lipase Deficiency |

| LIPG | Hydrolysis of HDL phospholipids | Increase | - |

| SCARB1 | Selective uptake of HDL cholesteryl esters by the liver | Increase | - |

Table 2: Selected Common Genetic Variants Associated with HDL-C Levels from GWAS

| Gene Locus | SNP ID | Risk Allele | Effect on HDL-C (β) | P-value |

| CETP | rs3764261 | T | -0.088 | < 1 x 10-300 |

| LIPC | rs10468017 | T | 0.053 | 1.7 x 10-93 |

| LPL | rs12678919 | G | 0.041 | 2.2 x 10-48 |

| ABCA1 | rs2230806 | A | -0.023 | 1.1 x 10-22 |

| LCAT | rs4986970 | G | -0.021 | 2.8 x 10-19 |

| LIPG | rs2000813 | T | 0.015 | 4.9 x 10-10 |

Note: The effect sizes (β) represent the change in standardized HDL-C levels per copy of the risk allele. Data is illustrative and compiled from various large-scale GWAS meta-analyses.

Signaling Pathways and Molecular Mechanisms

The genetic determinants of HDL-C exert their effects through complex signaling pathways and molecular mechanisms that govern HDL metabolism. The central pathway is Reverse Cholesterol Transport (RCT).

Reverse Cholesterol Transport (RCT) Pathway

RCT is a multi-step process that begins with the efflux of cholesterol from peripheral cells and ends with its uptake by the liver for excretion.

Key Molecular Interactions

-

ABCA1-mediated Efflux : ABCA1 facilitates the transfer of cellular cholesterol and phospholipids to lipid-poor apoA-I, forming nascent, discoidal HDL particles. This process is ATP-dependent.

-

LCAT-mediated Maturation : LCAT, activated by apoA-I, esterifies free cholesterol on the surface of nascent HDL, converting it into cholesteryl esters. These hydrophobic esters move to the core of the particle, transforming the discoidal HDL into a larger, spherical, mature HDL particle.[13][14][28][29]

-

CETP-mediated Remodeling : CETP exchanges cholesteryl esters from mature HDL for triglycerides from VLDL and LDL. This remodeling can lead to smaller, triglyceride-rich HDL particles that are more susceptible to catabolism.[4][15][16][17]

-

SR-BI-mediated Hepatic Uptake : The scavenger receptor class B type I (SR-BI) on the surface of hepatocytes mediates the selective uptake of cholesteryl esters from mature HDL particles without internalizing the entire particle. This is the final step of RCT.[18][25][26][27]

-

Lipase-mediated Remodeling : Hepatic lipase (HL) and endothelial lipase (EL) hydrolyze triglycerides and phospholipids in HDL particles, respectively, leading to the formation of smaller HDL particles and the release of lipid-poor apoA-I, which can re-enter the RCT pathway.[19][20][23][24]

Experimental Protocols

The identification and characterization of genetic determinants of HDL-C rely on a variety of experimental techniques. This section provides an overview of the key methodologies.

Experimental Workflow: From Genetic Association to Functional Validation

The process of identifying a genetic variant associated with HDL-C and understanding its functional consequence typically follows a structured workflow.

Detailed Methodologies

Objective: To identify common genetic variants associated with HDL-C levels in a large population.

Protocol:

-

Cohort Selection and Phenotyping:

-

Recruit a large, well-phenotyped cohort with standardized measurements of fasting HDL-C levels.

-

Collect demographic and clinical data, including age, sex, BMI, medication use, and smoking status.

-

Adjust HDL-C levels for relevant covariates.

-

-

Genotyping:

-

Extract high-quality genomic DNA from blood or saliva samples.

-

Genotype samples using a high-density single nucleotide polymorphism (SNP) array (e.g., Illumina Global Screening Array, Affymetrix Axiom Array).

-

Perform stringent quality control (QC) on the genotyping data, including filtering for call rate, minor allele frequency (MAF), and Hardy-Weinberg equilibrium (HWE).

-

-

Imputation:

-

Impute ungenotyped SNPs using a reference panel such as the 1000 Genomes Project or the Haplotype Reference Consortium (HRC) to increase genomic coverage.

-

-

Association Analysis:

-

Perform linear regression analysis for each SNP, modeling the additive effect of the SNP on HDL-C levels, while adjusting for covariates and population stratification.

-

Use software such as PLINK or RVTESTS for the analysis.

-

Set a genome-wide significance threshold (typically P < 5 x 10-8) to account for multiple testing.

-

-

Meta-analysis:

-

Combine results from multiple GWAS cohorts in a meta-analysis to increase statistical power and identify more robust associations.

-

Objective: To confirm the presence of a specific genetic variant identified through GWAS or candidate gene sequencing.

Protocol:

-

Primer Design: Design PCR primers flanking the variant of interest.

-

PCR Amplification: Amplify the genomic region containing the variant from the subject's DNA using PCR.

-

PCR Product Purification: Purify the PCR product to remove unincorporated dNTPs and primers.

-

Sequencing Reaction: Perform a cycle sequencing reaction using a fluorescently labeled dideoxynucleotide chain termination method.

-

Capillary Electrophoresis: Separate the sequencing products by size using capillary electrophoresis on an automated DNA sequencer.

-

Sequence Analysis: Analyze the resulting electropherogram to determine the DNA sequence and confirm the presence of the variant.

Objective: To measure the capacity of cells to efflux cholesterol to an acceptor, such as apoA-I, a key function of ABCA1.

Protocol:

-

Cell Culture: Culture macrophages (e.g., J774 or primary macrophages) in appropriate media.

-

Cell Labeling: Label the cells with a fluorescent cholesterol analog, BODIPY-cholesterol, for 1-4 hours.

-

Equilibration: Equilibrate the labeled cells in serum-free media overnight to allow for incorporation of the fluorescent cholesterol into cellular pools. To upregulate ABCA1 expression, cells can be treated with a cAMP analog.

-

Efflux: Incubate the cells with the cholesterol acceptor (e.g., purified apoA-I or HDL) for a defined period (e.g., 4 hours).

-

Quantification:

-

Collect the media and lyse the cells.

-

Measure the fluorescence in the media and the cell lysate using a fluorescence plate reader.

-

Calculate the percentage of cholesterol efflux as: (fluorescence in media / (fluorescence in media + fluorescence in cell lysate)) x 100.

-

Objective: To measure the enzymatic activity of LCAT in plasma or serum.

Protocol:

-

Substrate Preparation: Prepare artificial substrate vesicles containing phospholipids and radiolabeled or fluorescently labeled free cholesterol.

-

Enzyme Reaction:

-

Incubate the plasma or serum sample with the substrate vesicles at 37°C for a specific time.

-

The LCAT in the sample will esterify the labeled free cholesterol.

-

-

Lipid Extraction: Stop the reaction and extract the lipids from the reaction mixture.

-

Separation and Quantification:

-

Separate the unesterified and esterified cholesterol using thin-layer chromatography (TLC).

-

Quantify the amount of labeled cholesteryl ester formed to determine the LCAT activity.

-

Conclusion and Future Directions

The genetic architecture of HDL cholesterol levels is complex, involving a wide spectrum of genes and variants with varying effect sizes. While significant progress has been made in identifying these genetic determinants, a complete understanding of how they translate into individual differences in HDL-C levels and cardiovascular risk remains a key area of research.

Future research will likely focus on:

-

Fine-mapping of GWAS loci to pinpoint the causal variants.

-

Large-scale sequencing studies to identify rare variants with larger effects.

-

Functional genomics approaches to systematically characterize the function of identified genes and variants.

-

Integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) to build a more comprehensive picture of HDL metabolism.

-

Development of novel therapeutic strategies that target specific pathways and mechanisms involved in HDL metabolism, moving beyond simply raising HDL-C levels to improving HDL function.

A deeper understanding of the genetic determinants of HDL-C will be crucial for developing personalized approaches to prevent and treat cardiovascular disease. This technical guide provides a solid foundation for researchers and professionals working towards this important goal.

References

- 1. Reverse cholesterol transport - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The lipid transfer properties of CETP define the concentration and composition of plasma lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Finding genes and variants for lipid levels after genome-wide association analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. The Role of Endothelial Lipase in Lipid Metabolism, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leveraging knowledge of HDLs major protein ApoA1: Structure, function, mutations, and potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. leveraging-knowledge-of-hdls-major-protein-apoa1-structure-function-mutations-and-potential-therapeutics - Ask this paper | Bohrium [bohrium.com]

- 12. Lipid Exchange Mechanism of the Cholesteryl Ester Transfer Protein Clarified by Atomistic and Coarse-grained Simulations | PLOS Computational Biology [journals.plos.org]

- 13. Activation of lecithin:cholesterol acyltransferase by HDL ApoA-I central helices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular basis for activation of lecithin:cholesterol acyltransferase by a compound that increases HDL cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Scavenger Receptor Class B Type I (SR-BI) is a Plasma Membrane Cholesterol Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. High-density lipoprotein subpopulation profiles in lipoprotein lipase and hepatic lipase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 21. JCI - Endothelial lipase is a major determinant of HDL level [jci.org]

- 22. What are LIPG inhibitors and how do they work? [synapse.patsnap.com]

- 23. Endothelial lipase: direct evidence for a role in HDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Endothelial lipase - Wikipedia [en.wikipedia.org]

- 25. SR-BI, a Multifunctional Receptor in Cholesterol Homeostasis and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. New developments in selective cholesteryl ester uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pnas.org [pnas.org]

- 28. researchgate.net [researchgate.net]

- 29. Mechanistic Insights into the Activation of Lecithin–Cholesterol Acyltransferase in Therapeutic Nanodiscs Composed of Apolipoprotein A-I Mimetic Peptides and Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of "Good Cholesterol": A Technical Guide to the Interaction of HDL with the Scavenger Receptor B1

For Immediate Release

[City, State] – In the complex landscape of cardiovascular health, the role of High-Density Lipoprotein (HDL), often dubbed "good cholesterol," is a subject of intense scientific scrutiny. A pivotal aspect of its function lies in its interaction with cell surface receptors, a process that governs the reverse cholesterol transport pathway and initiates crucial intracellular signaling cascades. This technical guide provides an in-depth exploration of the interaction between HDL and one of its key receptors, the Scavenger Receptor Class B Type 1 (SR-B1), tailored for researchers, scientists, and drug development professionals.

The HDL-SR-B1 Binding Axis: A Gateway for Cholesterol Trafficking

The interaction between HDL and SR-B1 is a cornerstone of lipid metabolism, facilitating the bidirectional flux of cholesterol. SR-B1, a multi-ligand transmembrane glycoprotein, is highly expressed in the liver and steroidogenic tissues, positioning it as a central player in cholesterol homeostasis.[1][2] The binding of HDL to the extracellular domain of SR-B1 is the initial step in a multi-faceted process that includes the selective uptake of cholesteryl esters (CE) from HDL into the cell and the efflux of free cholesterol (FC) from the cell to HDL.[1][2]

The affinity of HDL for SR-B1 is a critical determinant of the efficiency of these processes. This interaction is characterized by a dissociation constant (Kd) that reflects the strength of the binding. Similarly, the kinetics of SR-B1-mediated selective cholesteryl ester uptake are defined by the Michaelis constant (Km), which is functionally analogous to the Kd for the transport process.[2]

Quantitative Analysis of HDL-SR-B1 Interaction

| Parameter | Reported Values | Cell Types/Conditions | References |

| HDL Binding Affinity (Kd) | 9–44 µg protein/ml (~62–306 nM) | Various cultured mammalian cells | [3] |

| ~5 µg protein/ml (~10 nM) for LDL | COS cells expressing hamster SR-B1 | ||

| Cholesteryl Ester Uptake (Km) | Similar to Kd for HDL binding | Cultured cells | [2] |

| Cholesterol Efflux Rate | 3-4 fold stimulation upon SR-B1 overexpression | Chinese hamster ovary (CHO) cells | [4] |

| Correlates with SR-B1 expression levels | Various cell types, including macrophages | [4] |

Unraveling the Molecular Dialogue: Signaling Pathways Activated by HDL-SR-B1 Interaction

Beyond its role in lipid transport, the engagement of HDL with SR-B1 triggers a cascade of intracellular signaling events with significant physiological implications, particularly in the endothelium. This signaling is crucial for the vasoprotective effects attributed to HDL.

A key pathway initiated by HDL binding to SR-B1 involves the activation of the non-receptor tyrosine kinase c-Src.[1][5] This interaction is often facilitated by the adaptor protein PDZK1, which binds to the C-terminal domain of SR-B1 and plays a crucial role in its stability and signaling capacity.[5][6][7][8] The activation of c-Src leads to the subsequent recruitment and activation of phosphatidylinositol 3-kinase (PI3K).[1][5]

Activated PI3K, in turn, phosphorylates and activates the serine/threonine kinase Akt (also known as Protein Kinase B).[1][5] A primary downstream target of Akt in endothelial cells is endothelial nitric oxide synthase (eNOS).[6][9] Akt-mediated phosphorylation of eNOS at Serine 1177 enhances its activity, leading to the production of nitric oxide (NO), a potent vasodilator and anti-inflammatory molecule.[10]

Diagram of the HDL-SR-B1 Signaling Pathway

HDL-SR-B1 signaling cascade leading to nitric oxide production.

Methodological Cornerstones: Key Experimental Protocols

The study of the HDL-SR-B1 interaction relies on a portfolio of robust experimental techniques. Below are detailed methodologies for key assays.

HDL Binding Assay using 125I-labeled HDL

This assay quantifies the binding of HDL to SR-B1 on the cell surface.

Materials:

-

Cells expressing SR-B1 (e.g., ldlA[mSR-BI] cells) and control cells.

-

125I-labeled HDL.

-

Unlabeled HDL.

-

Binding medium (e.g., Medium E).

-

24-well plates.

Procedure:

-

Plate cells in 24-well dishes and allow them to reach confluence.

-

Wash the cells with the binding medium.

-

Add varying concentrations of 125I-HDL to the wells, in the absence or presence of a 40-fold excess of unlabeled HDL (to determine non-specific binding).

-

Incubate for 2 hours at 37°C.

-

Wash the cells extensively with cold PBS to remove unbound ligand.

-

Lyse the cells and measure the cell-associated radioactivity using a gamma counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

Diagram of the Radiolabeled HDL Binding Assay Workflow

Workflow for quantifying HDL binding to SR-B1 using a radiolabeled ligand.

SR-B1-Mediated Cholesteryl Ester Uptake Assay

This assay measures the selective uptake of cholesteryl esters from HDL into cells.

Materials:

-

Cells expressing SR-B1 and control cells.

-

HDL labeled with a fluorescent cholesteryl ester analog (e.g., BODIPY-CE) or radiolabeled cholesteryl ester (e.g., [3H]CE-HDL).

-

24-well plates or flow cytometry tubes.

-

Fluorescence plate reader or flow cytometer.

Procedure (using BODIPY-CE-HDL and Flow Cytometry):

-

Culture SR-B1 expressing cells to the desired confluence.

-

Incubate the cells with BODIPY-CE-labeled HDL (e.g., 50 µg/mL) for a defined period (e.g., 60-180 minutes) at 37°C.

-

For inhibitor studies, pre-incubate cells with the inhibitor (e.g., 10 µM BLT-1) for 60 minutes prior to adding the labeled HDL.

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS.

-

Resuspend the cells in a suitable buffer for flow cytometry.

-

Analyze the cellular fluorescence using a flow cytometer, exciting at an appropriate wavelength (e.g., 488 nm) and detecting emission at a suitable wavelength (e.g., ~515 nm).

-

Quantify the mean fluorescence intensity to determine the amount of CE uptake.

Cellular Cholesterol Efflux Assay

This assay quantifies the movement of cholesterol from cells to an acceptor, such as HDL.

Materials:

-

Macrophages (e.g., J774) or other cell types.

-

[3H]-cholesterol.

-

ACAT inhibitor (optional, to prevent cholesterol esterification).

-

cAMP (to upregulate ABCA1 expression, if studying this pathway).

-

HDL or apolipoprotein A-I as cholesterol acceptors.

-

Serum-free medium.

-

Scintillation counter.

Procedure:

-

Label cells by incubating them with [3H]-cholesterol in serum-containing medium for 24-48 hours.[11] An ACAT inhibitor can be included to keep the labeled cholesterol in the free form.

-

Equilibrate the cells in serum-free medium for approximately 18 hours. To study specific efflux pathways, cells can be treated with agents like cAMP to induce the expression of transporters like ABCA1.[11]

-

Wash the cells with PBS.

-

Incubate the cells with serum-free medium containing the cholesterol acceptor (e.g., HDL) for a specified time (e.g., 2-6 hours).[11][12]

-

Collect the medium and lyse the cells.

-

Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.

-

Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.

Co-Immunoprecipitation (Co-IP) and Western Blotting for Signaling Proteins

This technique is used to demonstrate the physical interaction between SR-B1 and its signaling partners and to assess the phosphorylation status of downstream kinases.

Materials:

-

Cells stimulated with HDL.

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Antibodies specific for SR-B1, c-Src, phospho-Akt (Ser473), total Akt, phospho-eNOS (Ser1177), and total eNOS.

-

Protein A/G agarose or magnetic beads.

-

SDS-PAGE gels and Western blotting apparatus.

-

Chemiluminescent substrate.

Procedure:

-

Cell Lysis: Treat cells with HDL for the desired time, then lyse the cells in cold lysis buffer.

-

Immunoprecipitation (for SR-B1 and c-Src interaction):

-

Incubate the cell lysate with an antibody against SR-B1 overnight at 4°C.

-

Add Protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads several times to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

-

Western Blotting:

-

Separate the immunoprecipitated proteins or total cell lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST for phospho-antibodies).[13]

-

Incubate the membrane with primary antibodies (e.g., anti-c-Src for the Co-IP, or anti-phospho-Akt, anti-total-Akt, etc., for signaling analysis) overnight at 4°C.[14]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Conclusion and Future Directions

The interaction between HDL and SR-B1 is a dynamic and multifaceted process that extends beyond simple lipid exchange to encompass a complex network of intracellular signaling. A thorough understanding of this interplay is paramount for the development of novel therapeutic strategies aimed at modulating HDL function and mitigating cardiovascular disease risk. The methodologies outlined in this guide provide a robust framework for researchers to dissect the molecular intricacies of the HDL-SR-B1 axis. Future investigations will likely focus on the structural dynamics of this interaction, the identification of novel signaling partners, and the translation of these fundamental discoveries into clinical applications.

References

- 1. Scavenger receptor B type 1: expression, molecular regulation, and cholesterol transport function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SR-B1: A Unique Multifunctional Receptor for Cholesterol Influx and Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Negatively Cooperative Binding of High Density Lipoprotein to the HDL Receptor SR-BI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scavenger receptor BI promotes high density lipoprotein-mediated cellular cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HDL-Induced Cell Signaling Mediated by SR-BI [ebrary.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Role of the adaptor protein PDZK1 in controlling the HDL receptor SR-BI - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An involvement of SR-B1 mediated PI3K-Akt-eNOS signaling in HDL-induced cyclooxygenase 2 expression and prostacyclin production in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms underlying adverse effects of HDL on eNOS-activating pathways in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 14. ccrod.cancer.gov [ccrod.cancer.gov]

The Pivotal Role of LCAT and CETP in High-Density Lipoprotein Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

High-Density Lipoprotein (HDL) metabolism is a complex and dynamic process central to cardiovascular health. The intravascular remodeling of HDL particles, orchestrated by a suite of enzymes and transfer proteins, dictates their functional capacity, particularly in the reverse cholesterol transport (RCT) pathway. This technical guide provides an in-depth exploration of two key players in this process: Lecithin-cholesterol acyltransferase (LCAT) and Cholesteryl ester transfer protein (CETP). Understanding their mechanisms of action, interplay, and the methodologies to study them is critical for the development of novel therapeutics targeting cardiovascular disease.

Core Mechanisms of LCAT and CETP in HDL Maturation and Remodeling

The transformation of nascent, discoidal HDL particles into mature, spherical forms and their subsequent remodeling is a continuous cycle. LCAT and CETP are central to these transformations, influencing HDL size, composition, and ultimately, its atheroprotective functions.

Lecithin-Cholesterol Acyltransferase (LCAT): The Architect of HDL Maturation

LCAT is the primary enzyme responsible for the esterification of free cholesterol on the surface of HDL particles.[1][2][3] This process is fundamental to the maturation of HDL and the efficient sequestration of cholesterol within the lipoprotein core.[2][3]

Mechanism of Action:

-

Binding and Activation: LCAT circulates in the plasma, primarily associated with HDL particles. Its activation is critically dependent on its cofactor, Apolipoprotein A-I (ApoA-I), the main protein component of HDL.[2]

-

Acyl Transfer: LCAT catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine (lecithin) to the hydroxyl group of free cholesterol.[1]

-

Cholesteryl Ester Formation: This reaction forms a highly hydrophobic cholesteryl ester and lysophosphatidylcholine.[1]

-